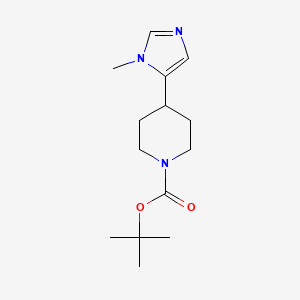

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H23N3O2 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

tert-butyl 4-(3-methylimidazol-4-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-7-5-11(6-8-17)12-9-15-10-16(12)4/h9-11H,5-8H2,1-4H3 |

InChI Key |

KLNZSWYXNHXKOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: tert-Butyl 4-substituted piperidine-1-carboxylate

A common precursor is tert-butyl 4-halo-piperidine-1-carboxylate (e.g., 4-iodo or 4-bromo derivatives), which can be synthesized by halogenation of tert-butyl piperidine-1-carboxylate or obtained commercially.

Installation of the 1-methyl-1H-imidazol-5-yl Group

The 1-methyl-imidazole substituent is introduced typically via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

Nucleophilic Substitution: The 4-halo-piperidine-1-carboxylate reacts with 1-methyl-1H-imidazole or its derivatives under basic conditions to substitute the halogen with the imidazolyl group.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig amination reactions can be employed using boronate esters or amine derivatives of the imidazole ring and the 4-halo-piperidine-1-carboxylate.

Purification and Characterization

The crude product is typically purified by flash column chromatography using solvents such as ethyl acetate and hexanes.

Characterization is done by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Preparation of tert-butyl 4-halo-piperidine-1-carboxylate | Halogenation of tert-butyl piperidine-1-carboxylate | 4-halo-piperidine derivative | 70-90% | Halogen = I, Br |

| 2. Coupling with 1-methyl-imidazole or derivative | Pd-catalyst, base, solvent (e.g., Pd2(dba)3, tri-2-furylphosphine, THF), reflux | This compound | 60-85% | Cross-coupling or nucleophilic substitution |

| 3. Methylation (if required) | Methyl iodide, base, solvent (e.g., DMF), room temp | N1-methylated imidazole substituent | 80-95% | Optional if starting imidazole is unmethylated |

| 4. Purification | Flash chromatography | Pure product | - | Confirmed by NMR, MS |

Literature Examples and Experimental Data

Palladium-Catalyzed Coupling: The use of palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands facilitates the coupling of halogenated piperidine esters with heteroaryl boronates or amines.

Nucleophilic Substitution: Reaction of tert-butyl 4-iodo-piperidine-1-carboxylate with 1-methyl-imidazole in the presence of a base (e.g., potassium carbonate) in acetonitrile under reflux conditions leads to substitution at the 4-position.

Methylation: Methylation of imidazole nitrogen is carried out using methyl iodide or methyl triflate in polar aprotic solvents, yielding the N-methylated imidazole substituent.

Notes on Reaction Conditions and Optimization

The choice of solvent, base, and temperature critically affects the yield and selectivity of the coupling step.

Using protected piperidine derivatives (tert-butyl carbamate) prevents side reactions at the nitrogen and improves product stability.

Purification by flash chromatography is essential to remove palladium residues and unreacted starting materials.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate undergoes various types of chemical reactions including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Piperidine-Boc Scaffolds

tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate

- Structure : Incorporates a methoxy-indazolyl group and a pyrimidine carboxamido substituent.

- Properties : Molecular weight = 454.5 g/mol, HPLC purity = 99.99%.

tert-Butyl 4-(5-(3-bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Structure : Features a halogenated benzamido group.

- Properties : Molecular weight = 554.4 g/mol (estimated).

- Key Differences : The bromo-fluoro substituent introduces steric bulk and electrophilic character, which may influence metabolic stability and target selectivity .

2.1.3 tert-Butyl 4-[2-amino-2-(3-fluorophenyl)ethyl]piperidine-1-carboxylate (Discontinued)

- Structure: Contains a fluorophenyl-ethylamino side chain.

- Properties : Discontinued due to synthetic challenges or poor pharmacokinetics, highlighting the importance of substituent choice in drug development .

Functional Group Variations in Imidazole Derivatives

2.2.1 4-[(Methylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole

- Structure : Dual Boc-protected lysine coupled to an imidazole core.

- Properties : The lysyl-Boc groups increase hydrophilicity, contrasting with the hydrophobic 1-methylimidazole in the target compound. This structural divergence may affect membrane permeability .

2.2.2 tert-Butyl 4-({(2-{(4-cyanophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino}ethyl)[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}methyl)piperidine-1-carboxylate

- Structure : Extended sulfonamide-linked imidazole-piperidine framework.

- Properties: Molecular weight = 596.7 g/mol. The sulfonyl group introduces strong hydrogen-bond acceptor capacity, while the cyanophenyl group enhances π-stacking, making this compound more suited for protease inhibition than the target molecule .

NMR Data Highlights

- Target Compound : Expected ¹H NMR signals include a singlet for tert-butyl (δ 1.4 ppm) and imidazole protons (δ 7.5–8.0 ppm).

- Analogues: tert-Butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate: Aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.9 ppm . tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate: Pyrimidine protons at δ 8.1–8.3 ppm .

Biological Activity

Tert-butyl 4-(1-methyl-1H-imidazol-5-YL)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , featuring a tert-butyl group, a piperidine ring, and a 1-methyl-1H-imidazole substituent. Its structure contributes to its interaction with various biological targets, notably in the context of drug development.

Synthesis

The synthesis of this compound typically involves the reaction between tert-butyl piperidine derivatives and imidazole-containing reagents. The specific synthetic pathways can vary, but the formation of the piperidine ring is crucial for maintaining the compound's biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.

- CNS Activity : The imidazole moiety is known for its neuroactive properties. Studies have shown that derivatives containing this structure can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to its ability to modulate specific receptors or enzymes involved in inflammation and microbial resistance. For instance, it has been proposed that the imidazole ring can interact with GABA receptors or other neurotransmitter systems.

Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Neuropharmacological Assessment

A neuropharmacological assessment highlighted the compound's influence on GABAergic transmission. In animal models, administration resulted in anxiolytic-like effects without significant sedation, indicating its potential as a treatment for anxiety disorders .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Activity | Target | Outcome |

|---|---|---|---|

| Antimicrobial Study | Inhibition of bacterial growth | Staphylococcus aureus | MIC = 16 µg/mL |

| Neuropharmacological | Anxiolytic effect | GABA receptors | Reduced anxiety-like behavior |

| Anti-inflammatory Study | Cytokine inhibition | IL-6 and TNF-alpha | Significant reduction observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.